3-(4-piperidinyl)-1(2H)-Isoquinolinone
Overview
Description
3-(4-piperidinyl)-1(2H)-Isoquinolinone is a heterocyclic compound that features a piperidine ring fused to an isoquinolinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a precursor in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-piperidinyl)-1(2H)-Isoquinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isoquinoline derivatives with piperidine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methods are employed to ensure efficient production. The use of promoter-modified catalysts, such as CuCr/Al2O3, can significantly improve the conversion rates and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-piperidinyl)-1(2H)-Isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinolinone moiety to isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce isoquinoline derivatives.
Scientific Research Applications
3-(4-piperidinyl)-1(2H)-Isoquinolinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-piperidinyl)-1(2H)-Isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
- 3-(4-piperidinyl)-1(2H)-Isoquinoline
- 3-(4-piperidinyl)-1(2H)-Quinolinone
- 3-(4-piperidinyl)-1(2H)-Benzoxazinone
Comparison: 3-(4-piperidinyl)-1(2H)-Isoquinolinone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-piperidin-4-yl-2H-isoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10/h1-4,9-10,15H,5-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZACQOBVWWIIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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